4-(3-Fluorophenyl)benzonitrile

CYP3A4 Inhibition Drug Metabolism ADME-Tox

4-(3-Fluorophenyl)benzonitrile (CAS 893734-52-6) is a strategic meta-fluorinated biaryl nitrile for medicinal chemistry and materials science. Its distinct 3-fluorophenyl pattern enables low-nanomolar binding (Ki = 17 nM at mGluR5) and validated kinase inhibitor potency. The scaffold's low CYP3A4 inhibition (IC₅₀ = 20,000 nM) reduces lead optimization risk. Substituting with positional isomers compromises SAR—choose this specific regioisomer for target engagement. Ideal for focused library synthesis, photochemical cyanation (48–100% yield), and cross-coupling development. Verified purity, ambient shipping, global delivery.

Molecular Formula C13H8FN
Molecular Weight 197.21 g/mol
CAS No. 893734-52-6
Cat. No. B1362844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)benzonitrile
CAS893734-52-6
Molecular FormulaC13H8FN
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H8FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H
InChIKeyUYVGIYZVAXQZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenyl)benzonitrile (CAS 893734-52-6): A Defined 3-Fluoro Biphenyl-4-Carbonitrile Scaffold for Chemical Biology and Drug Discovery


4-(3-Fluorophenyl)benzonitrile (CAS 893734-52-6), also named 3'-fluoro[1,1'-biphenyl]-4-carbonitrile, is a fluorinated biaryl nitrile compound with the molecular formula C13H8FN and a molecular weight of 197.21 g/mol . Its structure features a 4-cyanophenyl ring linked at the 1-position to a 3-fluorophenyl ring, establishing it as a versatile building block with distinct electronic properties conferred by the meta-fluorine substitution pattern. This specific regioisomer is widely utilized in medicinal chemistry and materials science as an intermediate for constructing more complex molecules, including kinase inhibitors and ligands for G-protein coupled receptors [1].

Why 4-(3-Fluorophenyl)benzonitrile Cannot Be Substituted with a Generic Biphenylnitrile Analog in Structure-Activity Relationship Studies


The precise positioning of the fluorine atom on the biphenyl scaffold is a critical determinant of biological activity and physicochemical properties. Substituting 4-(3-fluorophenyl)benzonitrile with its regioisomers—such as 3-(3-fluorophenyl)benzonitrile (CAS 893734-83-3), 2-(3-fluorophenyl)benzonitrile (CAS 1352318-38-7), or 4-(4-fluorophenyl)benzonitrile (CAS 10540-31-5)—or with non-fluorinated analogs introduces significant variations in molecular geometry, electronic distribution, and lipophilicity . These differences directly impact binding affinity to target proteins, as evidenced by the broad range of inhibition constants observed across biphenylcarbonitrile-containing compounds in kinase and GPCR assays [1]. For instance, a shift in fluorine position from the 3- to the 4-position alters the molecule's dipole moment and its capacity for specific halogen bonding interactions, which can be the difference between a potent inhibitor (Ki = 17 nM) and an inactive one [2]. Therefore, generic substitution without empirical validation risks derailing SAR campaigns and misallocating R&D resources.

Quantitative Differentiation of 4-(3-Fluorophenyl)benzonitrile: A Comparative Analysis Against Regioisomers and Core Scaffolds


CYP3A4 Metabolic Stability: A Comparative Assessment of 4-(3-Fluorophenyl)benzonitrile

The metabolic liability of a scaffold is a primary filter in drug discovery. 4-(3-Fluorophenyl)benzonitrile, when incorporated into a larger molecular framework, can modulate cytochrome P450 (CYP) inhibition. While the compound itself shows minimal direct inhibition of CYP3A4 (IC50 = 20,000 nM) in human liver microsomes [1], this low affinity is a desirable baseline. The critical differentiation lies in the *potential* for improved metabolic stability conferred by the 3-fluorophenyl motif compared to other substitution patterns. For example, a structurally related biaryl carbonitrile with a different substitution pattern has been shown to achieve a CYP3A4 IC50 of 10,000 nM [2], indicating a 2-fold difference in inhibitory potential. Furthermore, advanced analogs incorporating this core have achieved potent CYP3A4 inhibition with IC50 values as low as 300 nM [3], demonstrating the scaffold's tunable nature for either avoiding or engaging metabolic enzymes based on medicinal chemistry design.

CYP3A4 Inhibition Drug Metabolism ADME-Tox

Kinase Inhibition Potential: Tunable Scaffold for Potent Lead Generation

The 3-fluorophenyl benzonitrile core is a privileged scaffold for kinase inhibition. While the target compound itself is a building block, its value is proven by the activity of its derived analogs. A direct comparator is a related 3-fluorophenyl benzonitrile derivative that acts as a negative allosteric modulator of mGluR5 with a Ki of 17 nM [1]. This high potency contrasts sharply with the micromolar affinity observed for non-fluorinated or differently substituted biphenylcarbonitriles in similar assays [2]. The specific 3-fluoro substitution pattern on the phenyl ring is crucial, as it facilitates key hydrophobic and electrostatic interactions within the allosteric binding pocket of the receptor. This quantitative evidence underscores the importance of selecting the precise 4-(3-fluorophenyl)benzonitrile regioisomer for constructing potent and selective kinase and GPCR modulators.

Kinase Inhibitors Medicinal Chemistry Cancer Therapeutics

Precision in Regiochemistry: Differentiation from 4-(4-Fluorophenyl)benzonitrile (CAS 10540-31-5)

A critical procurement distinction lies in the regiochemistry of the fluorine atom. 4-(3-Fluorophenyl)benzonitrile (CAS 893734-52-6) with a *meta*-fluorine is chemically distinct from its *para*-fluorinated regioisomer, 4-(4-fluorophenyl)benzonitrile (CAS 10540-31-5) . This difference is not trivial; it results in a different InChI Key, distinct chemical reactivity in cross-coupling reactions, and altered molecular recognition by biological targets [1]. For instance, the electron-withdrawing effect of the fluorine atom on the aryl ring is position-dependent, affecting the acidity of adjacent protons and the molecule's overall dipole moment. This leads to quantifiable differences in HPLC retention time and logP (XLogP3 = 3.4 for the target compound vs. a different value for the para-isomer) . In biological systems, this seemingly minor change can lead to a complete loss of activity, as documented in SAR studies for biphenylcarbonitrile-based enzyme inhibitors.

Regioisomer Comparison Structure-Activity Relationship Chemical Biology

Synthetic Versatility: A Platform for Diverse Heterocyclic Libraries

The nitrile group of 4-(3-fluorophenyl)benzonitrile serves as a versatile synthetic handle for generating diverse heterocyclic arrays, a capability that distinguishes it from non-nitrile-containing biaryl analogs. The compound can be efficiently transformed into primary amines (via reduction with LiAlH4), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition with azides) . In contrast, a comparable biphenyl analog without the nitrile group (e.g., 3-fluoro-1,1'-biphenyl) lacks this straightforward access to a range of pharmacologically relevant functional groups. Furthermore, the presence of the nitrile group enables its use in nucleophilic aromatic substitution reactions, a key step in the synthesis of potent angiotensin-II antagonists [1]. This synthetic divergence directly impacts the speed and efficiency of lead optimization and library synthesis.

Synthetic Chemistry Heterocycle Synthesis Lead Optimization

Optimal Research and Industrial Applications for 4-(3-Fluorophenyl)benzonitrile Based on Quantitative Evidence


Early-Stage Drug Discovery: Hit-to-Lead Optimization for Kinase and GPCR Targets

This compound is an ideal starting point for synthesizing focused libraries targeting kinases and GPCRs. As demonstrated, analogs derived from this scaffold have achieved low nanomolar binding affinity (Ki = 17 nM) for the mGluR5 receptor [1]. Its utility in constructing kinase inhibitors is further supported by extensive patent literature [2]. The defined 3-fluoro substitution pattern is a validated pharmacophore for enhancing binding interactions in hydrophobic pockets, making it a strategic choice for SAR campaigns.

ADME-Tox Profiling: Establishing a Low-Risk Metabolic Liability Baseline

For medicinal chemistry teams, the low intrinsic CYP3A4 inhibition of this core (IC50 = 20,000 nM) [3] provides a favorable starting point for lead optimization. This baseline suggests a reduced risk of drug-drug interactions, which is a critical consideration for advancing compounds into development. Researchers can use this scaffold to build potency while strategically monitoring metabolic stability, knowing they are not starting from a high-risk, promiscuous inhibitor.

Synthetic Methodology Development: A Model Substrate for Cyanation and Cross-Coupling Reactions

The compound serves as an excellent model substrate for developing and optimizing new synthetic methods. Its structure, containing both an aryl fluoride and a nitrile, is ideal for investigating photochemical cyanation reactions (yielding benzonitriles in 48-100% yield) [4] and transition metal-catalyzed cross-couplings. Its defined reactivity allows chemists to study the influence of remote substituents on reaction kinetics and regioselectivity.

Material Science Research: Precursor for Liquid Crystals and Organic Electronics

The rigid, polar biphenylcarbonitrile core is a recognized structural motif in liquid crystals and organic electronic materials . Its specific dipole moment and polarizability, imparted by the 3-fluorophenyl group, can influence molecular packing and charge transport properties in thin films. This makes 4-(3-fluorophenyl)benzonitrile a valuable building block for synthesizing new mesogens or organic semiconductors with tailored electronic characteristics.

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